molecular formula C15H20N4O3S B2616305 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide CAS No. 632293-53-9

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide

Cat. No. B2616305
CAS RN: 632293-53-9
M. Wt: 336.41
InChI Key: JTVOKCXXTYTGSK-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using single crystal X-ray diffraction (XRD) analysis . The various intermolecular interactions, including hydrogen bonding and π-ring interactions, stabilize the supramolecular assembly .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the potential of novel heterocyclic compounds containing a sulfonamido moiety, like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide, as antibacterial agents. The synthesis of these compounds, including pyrazole and oxazole derivatives, was studied for their efficacy against bacterial strains. Some compounds were found to exhibit significant antibacterial activities, highlighting their potential in addressing bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Role in Antimicrobial and Antioxidant Activities

Sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides, yielding N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl benzenesulfonamides, have been studied for their antimicrobial and antioxidant properties. The compounds exhibited significant activities, suggesting their potential application in treating microbial infections and as antioxidants (Badgujar, More, & Meshram, 2018).

Development of Hybrid Compounds

The sulfonamide structure, including this compound, has been a focus in the development of hybrid compounds. These hybrids, combining sulfonamides with other pharmacologically active scaffolds, have shown a broad range of activities, including antibacterial and antitumor effects. This highlights the compound's versatility in the synthesis of diverse therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antiproliferative Agents in Cancer Research

The compound's derivatives have been explored as potential antiproliferative agents in cancer research. Studies have shown that certain sulfonamide derivatives exhibit higher antiproliferative activity compared to standard drugs like doxorubicin. This indicates the compound's relevance in developing new cancer therapies (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-14(16-23(21,22)18-10-6-7-11-18)15(20)19(17(12)2)13-8-4-3-5-9-13/h3-5,8-9,16H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVOKCXXTYTGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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